[2-(3-Chloropropoxy)phenyl](thiophen-2-yl)methanone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropropoxy)phenylmethanone typically involves the reaction of 2-thiophenecarboxylic acid with 2-(3-chloropropoxy)benzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloropropoxy)phenylmethanone can undergo several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom in the propoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Chloropropoxy)phenylmethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-Chloropropoxy)phenylmethanone is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways involved may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(3-Chloropropoxy)phenylmethanone: Unique due to the presence of both a thiophene ring and a chloropropoxy group.
Phenyl(thiophen-2-yl)methanone: Lacks the chloropropoxy group, which may result in different chemical and biological properties.
Thiophen-2-ylmethanone: A simpler structure without the phenyl or chloropropoxy groups.
Uniqueness
The presence of the chloropropoxy group in 2-(3-Chloropropoxy)phenylmethanone makes it unique compared to other similar compounds. This functional group can participate in various chemical reactions, potentially leading to the formation of a wide range of derivatives with diverse properties and applications.
Properties
CAS No. |
83073-18-1 |
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Molecular Formula |
C14H13ClO2S |
Molecular Weight |
280.8 g/mol |
IUPAC Name |
[2-(3-chloropropoxy)phenyl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C14H13ClO2S/c15-8-4-9-17-12-6-2-1-5-11(12)14(16)13-7-3-10-18-13/h1-3,5-7,10H,4,8-9H2 |
InChI Key |
OIDNWKWDASEJKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=CS2)OCCCCl |
Origin of Product |
United States |
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